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Methyl 4-chlorocinnoline-3-carboxylate Documentation Hub

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  • Product: Methyl 4-chlorocinnoline-3-carboxylate
  • CAS: 104680-31-1

Core Science & Biosynthesis

Foundational

Theoretical Studies of Methyl 4-chlorocinnoline-3-carboxylate

Executive Summary Methyl 4-chlorocinnoline-3-carboxylate represents a critical pharmacophore scaffold in modern medicinal chemistry. As a bio-isostere of quinoline-3-carboxylates, the cinnoline core (1,2-benzodiazine) of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chlorocinnoline-3-carboxylate represents a critical pharmacophore scaffold in modern medicinal chemistry. As a bio-isostere of quinoline-3-carboxylates, the cinnoline core (1,2-benzodiazine) offers unique electronic properties that modulate binding affinity and metabolic stability. This guide establishes a rigorous theoretical and experimental framework for analyzing this molecule.

The 4-chloro substituent serves as a "electrophilic hot-spot," enabling rapid diversification via Nucleophilic Aromatic Substitution (


), while the 3-carboxylate moiety provides a handle for hydrogen bonding interactions in active sites such as DNA Gyrase  (antibacterial) and EGFR  (anticancer).[1] This whitepaper details the computational protocols (DFT, FMO, MEP) and synthetic pathways required to validate this compound's potential.

Part 1: Chemical Context & Synthetic Pathway[2][3]

The Cinnoline Scaffold

Unlike quinolines, cinnolines possess a N=N bond in the ring system, imparting higher electron deficiency and distinct dipole moments.[1] The presence of the chlorine atom at position C4 is electronically activated by the adjacent nitrogen (N1) and the electron-withdrawing ester group at C3.

Synthesis Protocol

The synthesis of Methyl 4-chlorocinnoline-3-carboxylate typically proceeds via the Richter cyclization or diazonium-mediated ring closure, followed by chlorination.

Step-by-Step Methodology:

  • Precursor Synthesis: Diazotization of methyl 2-amino-phenyl ketone derivatives followed by cyclization yields the intermediate Methyl 4-hydroxycinnoline-3-carboxylate .

  • Chlorination (The Critical Step): The 4-hydroxy intermediate acts as a tautomer of the 4-oxo species. Treatment with Phosphorus Oxychloride (

    
    ) converts the hydroxyl group to a chloride.
    
    • Reagent:

      
       (excess).
      
    • Catalyst: DMF (Vilsmeier-Haack conditions) or Pyridine.

    • Conditions: Reflux at 90-100°C for 3-5 hours.

    • Mechanism:[2][3] Formation of a dichlorophosphate intermediate followed by nucleophilic attack of chloride.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Amino Benzoate Deriv. Inter1 Diazonium Salt Start->Inter1 NaNO2 / HCl 0°C Inter2 Methyl 4-hydroxy cinnoline-3-carboxylate Inter1->Inter2 Cyclization (-N2) Product Methyl 4-chloro cinnoline-3-carboxylate Inter2->Product Chlorination (SNAr like) Reagent POCl3 / DMF (Reflux) Reagent->Inter2 Activator

Figure 1: Synthetic pathway from aniline precursors to the target 4-chloro cinnoline derivative.

Part 2: Computational Methodology (Theoretical Core)

To rigorously define the electronic structure, the following computational protocol is mandated. This workflow ensures results are comparable to high-impact literature in Journal of Molecular Structure or Spectrochimica Acta.

Density Functional Theory (DFT) Setup
  • Software: Gaussian 16 / GAMESS / ORCA.

  • Method: DFT (Density Functional Theory).[4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – The industry standard for organic heterocycles.

  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Essential for describing the lone pairs on the two nitrogens and the chlorine atom.

    • Polarization functions (d,p): Critical for the hypervalent chlorine and aromatic ring flexibility.

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to simulate physiological environments.

Geometry Optimization Criteria

The optimized structure is expected to show:

  • Planarity: The cinnoline bicyclic system should be planar (dihedral angles ~0° or 180°).

  • Ester Twist: The methyl ester group at C3 may exhibit a slight torsion (10-20°) relative to the ring plane to minimize steric repulsion with the C4-Cl atom.

  • Frequency Check: No imaginary frequencies (NIMAG=0) to confirm a true local minimum.

Part 3: Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of chemical reactivity (Kinetic Stability).

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the phenyl ring and the nitrogen lone pairs (donating capacity).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridazine ring, specifically the C4-N-N region, indicating susceptibility to nucleophilic attack.[1]

Calculated Descriptors (Equations):

  • Chemical Hardness (

    
    ):
    
    
    
    [1]
  • Electrophilicity Index (

    
    ):
    
    
    
    • Prediction: High

      
       value expected due to the electron-withdrawing Cl and Ester groups, confirming high reactivity toward biological nucleophiles (e.g., Cysteine residues in proteins).[1]
      
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for docking interactions.

  • Red Regions (Negative Potential): Localized over the Oxygen atoms of the carboxylate and the N1/N2 nitrogen atoms. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the methyl protons and the aromatic ring hydrogens.

  • Reactivity Insight: A distinct depletion of electron density at C4 (carbon attached to Cl) will be visible, validating it as the site for

    
     displacement.[1]
    
Computational Workflow Diagram

CompWorkflow cluster_Analysis Electronic Analysis Input 3D Structure Build (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Calc (Check NIMAG=0) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Active Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Docking Molecular Docking (AutoDock Vina) MEP->Docking Defines Binding Pockets

Figure 2: Computational workflow from structure generation to biological docking predictions.

Part 4: Biological Potential (In Silico)[1]

Molecular Docking Targets

Based on the structural similarity to quinolone antibiotics (e.g., Ciprofloxacin) and EGFR inhibitors, the following targets are prioritized:

  • DNA Gyrase (Bacteria): The 3-carboxylate and 4-position substituents mimic the quinolone pharmacophore.

    • PDB ID:2XCT (S. aureus Gyrase).

    • Mechanism:[2][3] Intercalation into DNA-enzyme complex.

  • EGFR (Cancer): Cinnolines are known kinase inhibitors.

    • PDB ID:1M17 (Epidermal Growth Factor Receptor).

    • Mechanism:[2][3] ATP competitive inhibition.

ADMET Profiling

Theoretical studies must include "Drug-Likeness" predictions (Lipinski's Rule of 5):

  • Molecular Weight: ~222.6 g/mol (Pass).

  • H-Bond Donors: 0 (Pass).

  • H-Bond Acceptors: 4 (N, N, O, O) (Pass).[1]

  • LogP: Predicted ~1.8 - 2.2 (Highly permeable).

Part 5: Experimental Validation Data

To validate the theoretical model, the following experimental data points serve as ground truth.

PropertyTheoretical Prediction (DFT)Experimental Signal (Typical)
C=O[5] Stretch (IR) 1730 - 1750

~1740

(Strong, Ester)
C-Cl Stretch (IR) 700 - 750

~730

H-NMR (Methyl)

3.9 - 4.1 ppm

4.02 ppm (Singlet, 3H)
H-NMR (Aromatic)

7.8 - 8.5 ppm
Multiplets (4H, Cinnoline ring)
UV-Vis (

)
280 - 320 nm

transitions

References

  • Synthesis of Cinnoline Derivatives

    • Title: Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid deriv
    • Source: Pharmazie (PubMed).[6]

    • URL:[Link]

  • Crystal Structure of Analogs (Quinoline Isosteres)

    • Title: Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxyl
    • Source: Acta Crystallographica Section E (PMC).
    • URL:[Link]

  • DFT Methodology for Heterocycles

    • Title: Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
    • Source: Molbank (MDPI).
    • URL:[Link][1][7][8]

  • Biological Relevance (Cinnoline Scaffold)

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: Molecules (MDPI).
    • URL:[Link][1]

  • Chlorination Mechanism (POCl3)

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[9]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Exploratory

Methyl 4-chlorocinnoline-3-carboxylate literature review

The following technical guide details the chemistry, synthesis, and applications of Methyl 4-chlorocinnoline-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. A Versatile Scaffold for Nitrogen-Rich...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of Methyl 4-chlorocinnoline-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

A Versatile Scaffold for Nitrogen-Rich Heterocyclic Drug Discovery[1]

Part 1: Executive Summary & Core Utility

Methyl 4-chlorocinnoline-3-carboxylate is a highly reactive, bicyclic heteroaromatic intermediate belonging to the cinnoline (1,2-diazanaphthalene) class.[1] Its structural uniqueness lies in the juxtaposition of a reactive chlorine atom at the C4 position and an electron-withdrawing methyl ester at the C3 position.

This "push-pull" electronic arrangement makes the C4-chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) , allowing researchers to rapidly diversify the scaffold with amines, phenols, and thiols. It serves as a pivotal building block for:
  • Kinase Inhibitors: Targeting ATP-binding pockets where the cinnoline core mimics the purine ring.

  • Antibacterial Agents: Analogous to quinolone antibiotics (e.g., ciprofloxacin), targeting DNA gyrase.[1]

  • CNS Active Agents: Ligands for benzodiazepine receptors.

Part 2: Chemical Identity & Properties[1][2][3]

PropertyData
IUPAC Name Methyl 4-chlorocinnoline-3-carboxylate
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 222.63 g/mol
Core Scaffold Cinnoline (1,2-benzodiazine)
Key Functional Groups C4-Chloro (Electrophile), C3-Methyl Ester (Electrophile/Activator)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water.[2]
Appearance Off-white to pale yellow solid

Part 3: Synthesis & Production Strategy

The synthesis of methyl 4-chlorocinnoline-3-carboxylate typically proceeds through a 4-hydroxycinnoline intermediate, which is subsequently chlorinated.[1] The construction of the cinnoline ring itself often employs the Richter or Widman-Stoermer cyclization strategies.

Synthesis of the 4-Hydroxy Precursor

The most robust route to the 4-hydroxy-3-carboxylate core involves the Japp-Klingemann reaction followed by cyclization.

  • Diazotization: Aniline is diazotized (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) to form the benzenediazonium salt.
    
  • Coupling: The diazonium salt is coupled with methyl 2-chloroacetoacetate (or methyl active methylene precursors) to form a hydrazone intermediate.

  • Cyclization: The hydrazone undergoes intramolecular Friedel-Crafts type cyclization (often catalyzed by Lewis acids like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or polyphosphoric acid) to yield Methyl 4-hydroxycinnoline-3-carboxylate .
    
Chlorination Protocol (The Critical Step)

The conversion of the 4-hydroxy group (tautomeric with the 4-oxo form) to the 4-chloro derivative is achieved using phosphorus oxychloride (


).

Experimental Protocol: Chlorination of Methyl 4-hydroxycinnoline-3-carboxylate

  • Reagents:

    • Methyl 4-hydroxycinnoline-3-carboxylate (1.0 equiv)

    • Phosphorus oxychloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) (5–10 equiv, acts as solvent/reagent)
      
    • Optional: Catalytic DMF (to form the Vilsmeier-Haack reagent in situ)

  • Procedure:

    • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend the 4-hydroxy substrate in neat 
      
      
      
      .
    • Reaction: Heat the mixture to reflux (

      
      ) for 2–4 hours. The suspension will clear as the reaction proceeds.
      
    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The product is typically less polar than the starting material.

    • Workup (Caution): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench excess

      
       (Exothermic!). Neutralize the aqueous suspension with saturated 
      
      
      
      or
      
      
      to pH 7–8.
    • Isolation: Extract with Dichloromethane (DCM) (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ). Wash combined organics with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Part 4: Reactivity & Derivatization Logic

The chemical behavior of this scaffold is defined by the activation of the C4 position by the adjacent N1 nitrogen and the C3-ester group.

Nucleophilic Aromatic Substitution ( )

The C4-Cl bond is highly labile. The mechanism involves the addition of a nucleophile (amine, alkoxide, thiol) to C4, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion.[1]

  • Amination: Reaction with primary/secondary amines in refluxing ethanol or DMF (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     base) yields 4-aminocinnoline-3-carboxylates .
    
  • Etherification: Reaction with phenols or alcohols (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) yields 4-alkoxy/aryloxy derivatives .
C3-Ester Transformations

The methyl ester at C3 is stable during mild


 conditions but can be derivatized subsequently:
  • Hydrolysis: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
    
    
    Cinnoline-3-carboxylic acid .
  • Amidation: Direct aminolysis or coupling of the acid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    Cinnoline-3-carboxamides .
    
  • Reduction:

    
    
    
    
    
    3-(Hydroxymethyl)cinnolines .
Visualization of Reaction Pathways

CinnolineReactivity Start Methyl 4-chlorocinnoline- 3-carboxylate SNAr SNAr Reaction (Nucleophilic Attack at C4) Start->SNAr R-NH2 or R-OH Base, Heat Hydrolysis Ester Hydrolysis (LiOH/THF) Start->Hydrolysis LiOH, H2O Prod_Amino 4-Amino Derivatives (Kinase Inhibitors) SNAr->Prod_Amino Primary/Sec. Amines Prod_Ether 4-Alkoxy Derivatives (Antibacterial) SNAr->Prod_Ether Alcohols/Phenols Prod_Acid Cinnoline-3-carboxylic Acid Hydrolysis->Prod_Acid Prod_Amide Cinnoline-3-carboxamides Prod_Acid->Prod_Amide Coupling (HATU, Amine)

Figure 1: Divergent synthesis pathways from the 4-chlorocinnoline-3-carboxylate core.

Part 5: Medicinal Chemistry Applications[1][3][4][5]

Kinase Inhibition

The cinnoline core is a bioisostere of quinoline and quinazoline, common scaffolds in kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The N1-N2 bond provides unique hydrogen bonding vectors within the ATP-binding pocket. Derivatives synthesized from the 4-chloro precursor have shown potency against EGFR and VEGFR kinases.

Antibacterial Activity

4-Substituted cinnoline-3-carboxylic acids (derived from hydrolysis of the ester) mimic the structure of fluoroquinolones. They target bacterial DNA gyrase and Topoisomerase IV. The introduction of a piperazine moiety at C4 (via


 on the 4-chloro precursor) significantly enhances Gram-negative activity.
Benzodiazepine Receptor Ligands

Substituted cinnoline-3-esters have been explored as inverse agonists or antagonists at the GABA-A benzodiazepine receptor site, influencing anxiolytic and anticonvulsant activity.[1]

Part 6: References

  • Synthesis of Cinnoline Derivatives:

    • Title: "Cinnolines.[2][3][4][5] I. Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid and Related Compounds"

    • Source:Journal of the American Chemical Society

    • Link:[Link][1]

  • Reactivity of 4-Chlorocinnolines:

    • Title: "Nucleophilic substitution of 4-chlorocinnolines: A versatile route to bioactive heterocycles"

    • Source:Tetrahedron Letters

    • Link:[Link] (General reference for

      
       on diazanaphthalenes)
      
  • Medicinal Applications (Antibacterial):

    • Title: "Synthesis and antibacterial activity of some new cinnoline derivatives"[1]

    • Source:European Journal of Medicinal Chemistry

    • Link:[Link][1]

  • Patent Reference (Cross-Coupling):

    • Title: "Benzimidazolone derivatives as bromodomain inhibitors" (Mentions methyl 4-chlorocinnoline-3-carboxylate)

    • Source:US Patent 20160031868A1[4]

    • Link:

Sources

Protocols & Analytical Methods

Method

Methyl 4-chlorocinnoline-3-carboxylate as a building block in medicinal chemistry

Executive Summary Methyl 4-chlorocinnoline-3-carboxylate (M4CC) represents a high-value scaffold in modern drug discovery, particularly for programs targeting kinase inhibition, GABA-A receptors, and DNA gyrase. As a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chlorocinnoline-3-carboxylate (M4CC) represents a high-value scaffold in modern drug discovery, particularly for programs targeting kinase inhibition, GABA-A receptors, and DNA gyrase. As a bioisostere of quinoline and isoquinoline, the cinnoline core (1,2-benzodiazine) offers unique physicochemical properties, including altered hydrogen bond acceptor capabilities (N1/N2) and reduced lipophilicity compared to its carbocyclic analogs.

This guide details the utilization of M4CC as a divergent building block. It focuses on exploiting the orthogonal reactivity between the electrophilic C4-chlorine (susceptible to SNAr and Pd-catalyzed coupling) and the C3-methyl ester (amenable to acylation, reduction, or heterocyclization).

Chemical Profile & Reactivity Map

The utility of M4CC lies in its "Warhead-Handle" architecture. The C4-position acts as the primary warhead for introducing diversity, while the C3-ester serves as a handle for solubility modulation or structural rigidification.

Physical Properties[1]
  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • MW: 222.63 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Storage: Moisture sensitive; store under inert atmosphere at 2–8°C. (Hydrolysis of C4-Cl to C4-OH occurs upon prolonged exposure to atmospheric moisture).

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the M4CC core.

ReactivityMap Core Methyl 4-chlorocinnoline- 3-carboxylate (M4CC) SNAr S_NAr Displacement (Amines/Thiols) Target: Kinase Inhibitors Core->SNAr  Path A: C4-Cl Attack   Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Target: Biaryl Scaffolds Core->Suzuki  Path B: C-C Bond Formation   Cycliz Hydrazine Cyclization Target: Pyrazolo[4,3-c]cinnolines Core->Cycliz  Path C: Tandem Displacement/Cyclization  

Figure 1: Divergent synthetic pathways from the M4CC scaffold.

Application I: SNAr Diversification (The Kinase Vector)

The C4-position of the cinnoline ring is highly electrophilic due to the electron-withdrawing nature of the N1-N2 bond and the adjacent ester group. This makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr), typically used to install amine-based pharmacophores found in kinase inhibitors (e.g., hinge binders).

Protocol: C4-Amination

Objective: Synthesis of methyl 4-amino-substituted cinnoline-3-carboxylates.

Reagents:

  • M4CC (1.0 equiv)

  • Amine nucleophile (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve M4CC in anhydrous iPrOH (0.1 M concentration). Note: Avoid protic solvents if the nucleophile is weak; use DMF instead.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80–85°C) for 2–4 hours.

    • Optimization: For sterically hindered amines (e.g., 2-substituted anilines), microwave irradiation at 120°C for 20 minutes significantly improves yields.

  • Work-up: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and dry.

    • Scenario B (Soluble): Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Quality Control
  • LC-MS Check: The starting material (M4CC) exhibits a distinct chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio). Successful substitution is confirmed by the disappearance of this pattern and the appearance of the product mass.

  • TLC: The amino-product is typically more polar (lower R

    
    ) and fluorescent under UV (254/365 nm) compared to the non-fluorescent chloro-starting material.
    

Application II: Tricyclic Scaffold Construction

A powerful application of M4CC is its conversion into tricyclic pyrazolo[4,3-c]cinnolines . This reaction rigidifies the structure, locking the conformation—a strategy often used to improve binding affinity and metabolic stability.

Protocol: One-Pot Pyrazolo-Cyclization

Objective: Synthesis of 3H-pyrazolo[4,3-c]cinnolin-3-one derivatives.

Mechanism:

  • Displacement of C4-Cl by hydrazine (SNAr).

  • Intramolecular nucleophilic attack of the hydrazide nitrogen onto the C3-ester (Cyclization).

Step-by-Step Methodology:

  • Dissolution: Dissolve M4CC (1.0 mmol) in Ethanol (5 mL).

  • Reagent Addition: Add Hydrazine hydrate (80% solution, 2.5 mmol) dropwise.

    • Caution: Reaction is exothermic.

  • Reflux: Heat to reflux for 3–6 hours. A heavy precipitate usually forms.

  • Isolation: Cool the reaction mixture in an ice bath. Filter the precipitate and wash copiously with cold ethanol and diethyl ether.

  • Characterization:

    • 1H NMR: Look for the disappearance of the methyl ester singlet (

      
       ~3.9–4.0 ppm). The formation of the pyrazolone often results in a broad NH peak >12 ppm.
      

Application III: Palladium-Catalyzed Cross-Couplings

While SNAr is standard, the C4-Cl bond also functions as a pseudohalide for Pd-catalyzed C-C bond formation, enabling the synthesis of biaryl systems.

Protocol: Suzuki-Miyaura Coupling

Reagents:

  • M4CC (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /XPhos (for difficult substrates)
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Combine M4CC, boronic acid, and solvent in a microwave vial. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and base solution under positive Argon pressure. Seal the vial.

  • Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Silica gel chromatography. Note: Cinnoline nitrogen atoms can coordinate to silica; add 1% Triethylamine to the eluent to reduce streaking.

Comparative Data Summary

Reaction TypeTarget MoietyKey ReagentsTypical YieldCritical QC Marker
SNAr 4-Amino (Kinase Hinge)Amines, DIPEA, iPrOH75–90%Loss of Cl isotope pattern
Cyclization Pyrazolo-cinnolineHydrazine hydrate, EtOH60–85%Loss of OMe singlet (NMR)
Suzuki 4-Aryl/HeteroarylBoronic acids, Pd(0)50–75%Appearance of biaryl protons

Library Synthesis Workflow

The following flowchart describes a decision tree for utilizing M4CC in high-throughput library generation.

Workflow Start Starting Material: M4CC Decision Target Class Selection Start->Decision RouteA Route A: Kinase Inhibitor (Hinge Binder) Decision->RouteA RouteB Route B: Tricyclic Core (Rigid Analog) Decision->RouteB StepA1 S_NAr with Anilines (Reflux/MW) RouteA->StepA1 StepB1 Hydrazine Cyclization (One-Pot) RouteB->StepB1 StepA2 Ester Hydrolysis (LiOH/THF) StepA1->StepA2 ProdA Product: 4-Amino-cinnoline-3-carboxylic acids StepA2->ProdA StepB2 N-Alkylation (Optional Diversity) StepB1->StepB2 ProdB Product: Pyrazolo[4,3-c]cinnolines StepB2->ProdB

Figure 2: Decision tree for high-throughput library synthesis using M4CC.

References

  • Cinnoline Scaffold Utility: El-Naggar, A. M., et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019, 24(12), 2271.[1][2] Link

  • Pyrazolo-cinnoline Synthesis: Tonk, R. K., et al. "Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents."[3][1][4] European Journal of Medicinal Chemistry, 2012, 57, 176-184.[1][2] Link

  • SNAr Methodologies: Parrino, B., et al. "Synthetic Strategies and Biological Activities of Cinnoline Derivatives: An Overview." Current Medicinal Chemistry, 2019.[2] (Contextual grounding for SNAr on heterocyclic 4-chloro esters).

  • General Quinoline/Cinnoline Chemistry: "Reactions of 4-chloroquinazolines with different amines." ResearchGate (Analogous chemistry validation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-chlorocinnoline-3-carboxylate

Welcome to the technical support guide for Methyl 4-chlorocinnoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-chlorocinnoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this reactive heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. This guide synthesizes data from structurally related compounds and fundamental chemical principles to offer robust troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of Methyl 4-chlorocinnoline-3-carboxylate.

Q1: What are the optimal long-term storage conditions for this compound?

A: Methyl 4-chlorocinnoline-3-carboxylate should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (≤ -20°C), and protected from light. The combination of a reactive chloro group and a hydrolyzable ester moiety makes it susceptible to degradation from atmospheric moisture, light, and heat.

Q2: How sensitive is the methyl ester group to hydrolysis?

A: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis.[1][2] The presence of trace amounts of water, particularly in combination with acidic or basic residues in your reaction mixture or solvents, can lead to the formation of 4-chlorocinnoline-3-carboxylic acid. The rate of hydrolysis is pH-dependent.[2]

Q3: Is the C4-chloro group stable?

A: The chlorine atom at the C4 position of the cinnoline ring is highly activated towards nucleophilic aromatic substitution (SNAr).[3][4] This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the fused aromatic ring system. It will readily react with a wide range of nucleophiles, including water, alcohols, amines, and thiols. This reactivity is analogous to that observed in related 4-chloroquinoline systems.[5]

Q4: What solvents should I avoid when working with this compound?

A: Protic and nucleophilic solvents should be used with caution or avoided entirely, especially during heating or for prolonged reaction times.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): Can act as nucleophiles, leading to the substitution of the chloro group to form the corresponding 4-methoxy, 4-ethoxy, or 4-hydroxy derivatives.

  • Basic Solvents (e.g., Pyridine): Can act as a nucleophile and a base, promoting both substitution and ester hydrolysis.

  • Recommended Solvents: Dry, aprotic solvents such as Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred. Ensure they are of high purity and low water content.

Q5: Does this compound have any known photostability issues?

A: While specific photostability data for this exact molecule is not widely published, heterocyclic compounds containing chloro-aromatic moieties can be susceptible to photodecomposition.[6][7] Exposure to UV or high-intensity visible light may induce homolytic cleavage of the C-Cl bond, leading to radical-mediated side reactions. It is best practice to handle the compound in amber vials and minimize exposure to direct light, as recommended by general photostability testing guidelines.[8]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues you might encounter during synthesis, purification, or analysis.

Observed Problem Potential Cause & Explanation Recommended Solution & Troubleshooting Steps
Unexpected Peak in LC-MS/NMR (Mass = M-14) Ester Hydrolysis: You are likely observing the formation of 4-chlorocinnoline-3-carboxylic acid. This occurs when the methyl ester reacts with water.[2]1. Use Anhydrous Solvents: Ensure all solvents are freshly dried or from a sealed bottle. 2. Control pH: Avoid acidic or basic conditions unless required by the reaction. Use a non-nucleophilic base if necessary. 3. Inert Atmosphere: Work under an argon or nitrogen atmosphere to minimize atmospheric moisture.
Unexpected Peak in LC-MS/NMR (Mass > M) Nucleophilic Substitution (SNAr): The chloro group has been displaced by a nucleophile from your reaction. Common adducts include +1 (from H₂O), +15 (from CH₃O⁻/CH₃OH), or others depending on the reagents used.[3][5]1. Solvent Selection: Switch to a non-nucleophilic, aprotic solvent (e.g., Toluene, Dioxane). 2. Reagent Purity: Ensure other reagents are free from nucleophilic impurities. 3. Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
Compound Discoloration (Yellowing/Browning) Upon Storage or in Solution Photodecomposition or Oxidation: The compound may be degrading due to exposure to light or air.[8] Aromatic heterocycles can be sensitive to oxidative degradation.1. Light Protection: Store solid samples and reaction mixtures in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: Purge vials with argon or nitrogen before sealing for storage. 3. Purity Check: Impurities can sometimes catalyze degradation. Re-purify the material if necessary.
Low or Inconsistent Yields in Downstream Reactions Substrate Instability: The starting material may be degrading under the reaction conditions before the desired transformation can occur.1. Perform a Control Experiment: Stir the starting material in the reaction solvent at the reaction temperature (without other reagents) and monitor its stability by TLC or LC-MS over time. 2. Optimize Reaction Time: If degradation is observed, shorten the reaction time or consider a more rapid and efficient synthetic method.

Visualizing Key Degradation Pathways

Understanding the mechanisms of degradation is crucial for developing robust experimental protocols.

Pathway 1: Ester Hydrolysis

The methyl ester can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis Ester_A Methyl 4-chlorocinnoline-3-carboxylate Protonated_Ester Protonated Carbonyl Ester_A->Protonated_Ester + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Carboxylic_Acid 4-chlorocinnoline-3-carboxylic acid Tetrahedral_Intermediate_A->Carboxylic_Acid - CH₃OH - H⁺ Ester_B Methyl 4-chlorocinnoline-3-carboxylate Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylate Carboxylate Anion Tetrahedral_Intermediate_B->Carboxylate - CH₃OH Carboxylic_Acid_B 4-chlorocinnoline-3-carboxylic acid Carboxylate->Carboxylic_Acid_B + H⁺ (workup)

Caption: Acid- and base-mediated hydrolysis pathways of the methyl ester.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The C4-Cl bond is highly susceptible to attack by nucleophiles.

SNAr_Mechanism Start Methyl 4-chlorocinnoline-3-carboxylate (Electrophile) Intermediate Meisenheimer-like Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) e.g., H₂O, ROH, RNH₂ Nucleophile->Intermediate Product 4-Substituted Cinnoline Product Intermediate->Product Elimination of Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocols for Stability Assessment

To ensure the integrity of your research, we strongly recommend performing stability tests. The following protocols are designed to be self-validating systems, allowing you to understand how the compound behaves under your specific laboratory conditions.

Protocol 1: Forced Degradation Study

This protocol uses stress conditions to rapidly identify potential degradation pathways, based on ICH guidelines.[8][9]

Objective: To determine the intrinsic stability of Methyl 4-chlorocinnoline-3-carboxylate to hydrolysis, oxidation, and photolysis.

Materials:

  • Methyl 4-chlorocinnoline-3-carboxylate

  • Solvent: Acetonitrile/Water (1:1)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Amber and clear HPLC vials

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Set Up Test Conditions: For each condition below, mix 0.5 mL of the stock solution with 0.5 mL of the stress agent in an HPLC vial. Prepare a "dark" control for the photolysis sample.

Condition Stress Agent Vial Type Temperature Time Points
Acid Hydrolysis 0.1 M HClAmber60°C0, 2, 6, 24 hours
Base Hydrolysis 0.1 M NaOHAmberRoom Temp0, 15, 30, 60 mins
Oxidation 3% H₂O₂AmberRoom Temp0, 2, 6, 24 hours
Photolysis Acetonitrile/WaterClearRoom Temp0, 4, 8, 24 hours
Photolysis Control Acetonitrile/WaterAmberRoom Temp24 hours
  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and inject directly into the HPLC-UV/MS.

  • Data Interpretation:

    • Monitor the disappearance of the parent peak.

    • Identify major degradants by their mass-to-charge ratio (m/z).

    • Compare the photolysis sample to the dark control to confirm light-induced degradation.

Protocol 2: Solvent Compatibility Screening

Objective: To quickly assess the reactivity of the compound with common laboratory solvents.

Procedure:

  • Dissolve a small amount (~0.5 mg) of Methyl 4-chlorocinnoline-3-carboxylate in 1 mL of the solvent to be tested (e.g., Methanol, DMSO, DMF) in an HPLC vial.

  • Analyze the sample by LC-MS immediately (T=0).

  • Cap the vial and let it stand at room temperature.

  • Re-analyze the sample after 2 hours and 24 hours.

  • Analysis: Compare the chromatograms. The appearance of new peaks indicates a reaction with the solvent. For example, in methanol, you would look for a peak with a mass corresponding to [M-Cl+OCH₃].

By implementing these troubleshooting guides and stability protocols, you can mitigate risks, ensure the quality of your experimental data, and accelerate your research and development efforts.

References

  • El-Gendy, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1349-1358. Available at: [Link]

  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Fedenok, L. G., & Shkurko, O. P. (2018). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 54(1), 1-22. Available at: [Link]

  • Matusiak, Z., & Schroeder, G. (2002). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Van der Pijl, F., et al. (2016). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 12, 2456-2462. Available at: [Link]

  • Castle, R. N., & Onda, M. (1961). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 337-339. Available at: [Link]

  • Defense Technical Information Center. (1971). PHOTOCHEMISTRY OF HETEROCYCLIC COMPOUNDS. A LITERATURE SURVEY. Available at: [Link]

  • Claus, P., et al. (1973). Photochemistry of some heterocyclic systems. Pure and Applied Chemistry, 33(2-3), 339-362. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • Shinde, N., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Jones, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

Sources

Optimization

Technical Support Guide: Stability & Handling of Methyl 4-chlorocinnoline-3-carboxylate

Executive Summary: The "Golden Rules" of Stability For immediate laboratory implementation. Methyl 4-chlorocinnoline-3-carboxylate is an highly electrophilic heteroaromatic scaffold .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Stability

For immediate laboratory implementation.

Methyl 4-chlorocinnoline-3-carboxylate is an highly electrophilic heteroaromatic scaffold . Unlike its quinoline analogues, the 1,2-diazine (cinnoline) core renders the C4-chlorine atom exceptionally labile to nucleophilic attack. Decomposition is rarely a random bond scission; it is almost exclusively hydrolysis (reversion to the 4-hydroxy species) or solvolysis (displacement by solvent).

ParameterCritical SpecificationReason for Failure
Moisture Strictly Anhydrous (<50 ppm) Water rapidly displaces C4-Cl to form the thermodynamically stable 4-cinnolinone.
Solvent Choice Non-Nucleophilic Only Alcohols (MeOH, EtOH) will cause solvolysis to form 4-alkoxy derivatives within minutes.
Workup pH Neutral to Weakly Basic Acid catalyzes ester hydrolysis; Strong base hydrolyzes the C4-Cl.
Storage -20°C, Argon, Desiccated Thermal energy accelerates nucleophilic attack by trace atmospheric moisture.

Critical Stability Analysis: Why It Decomposes

To prevent decomposition, one must understand the electronic forces at play. The cinnoline ring system possesses a low-lying LUMO at the C4 position.

The Electronic Trap
  • The N1-N2 Bond: The adjacent nitrogen atoms exert a powerful inductive effect (-I), pulling electron density away from the C4 carbon.

  • The C3-Ester: The carboxylate group at position 3 further withdraws electron density through conjugation.

  • Result: The C4-Cl bond is not just a leaving group; it is "spring-loaded." The carbon atom is intensely electrophilic.

The Decomposition Pathway: The primary decomposition product is Methyl 4-hydroxycinnoline-3-carboxylate (tautomerizing to the 4-oxo form). This reaction is irreversible because the bond strength of the resulting C-O bond (in the amide-like lactam structure) is significantly higher than the C-Cl bond.

Visualization: Decomposition Pathways

The following diagram illustrates the competing pathways that lead to sample degradation.

DecompositionPathways Target Methyl 4-chlorocinnoline- 3-carboxylate (Active Species) Hydrolysis Methyl 4-hydroxycinnoline- 3-carboxylate (Inactive Lactam) Target->Hydrolysis H2O / Atm. Moisture (Fastest Pathway) Solvolysis Methyl 4-methoxycinnoline- 3-carboxylate (Ether impurity) Target->Solvolysis MeOH / EtOH solvent (Nucleophilic Attack) EsterHyd 4-chlorocinnoline- 3-carboxylic acid (Acid impurity) Target->EsterHyd Aq. Acid/Base (Slower)

Caption: Figure 1. The dominant decomposition pathways. Note that hydrolysis to the 4-hydroxy species (Red) is the most common failure mode due to the high electrophilicity of C4.

Synthesis & Workup Protocol (Troubleshooting Mode)

Most users encounter decomposition during the isolation of the product after chlorination (typically using POCl3). The transition from the reaction mixture to the isolation flask is the critical failure point.

The "Quench-and-Run" Protocol

Objective: Remove excess POCl3 without hydrolyzing the C-Cl bond.

Step 1: Reaction Completion Ensure the starting material (4-hydroxy) is fully consumed. Residual starting material acts as a nucleophile, leading to dimer formation.

Step 2: Removal of POCl3 (The Critical Step)

  • Do NOT quench directly into water while the mixture is hot. This generates HCl and heat, instantly hydrolyzing your product.

  • Protocol: Evaporate POCl3in vacuo (rotary evaporator) at <50°C. Add dry toluene and re-evaporate (azeotropic removal) at least twice. This removes acidic traces.

Step 3: The Neutralization

  • The Trap: Pouring the residue into saturated NaHCO3 often causes vigorous foaming and local heating, leading to hydrolysis.

  • The Fix: Dissolve the residue in Dichloromethane (DCM) first. Pour the DCM solution into ice-cold, dilute NaHCO3 with rapid stirring. The biphasic system protects the product in the organic layer while the acid is neutralized in the aqueous layer.

Step 4: Drying

  • Dry the organic layer over MgSO4 immediately.

  • Do not leave it sitting in the aqueous phase for more than 10 minutes.

Troubleshooting & FAQs

Q1: My product turned from pale yellow to white/tan after sitting on the bench. What happened?

Diagnosis: Hydrolysis.[1][2][3][4][5][6][7] Mechanism: The "white/tan" solid is likely the 4-hydroxycinnoline-3-carboxylate (the starting material or hydrolysis product). The 4-chloro derivative is typically yellow or orange. Solution: Check the melting point. The 4-hydroxy compound usually melts significantly higher (>200°C) than the 4-chloro derivative. If confirmed, re-chlorinate with POCl3; you cannot "dry" the chlorine back onto the ring.

Q2: I tried to recrystallize from Ethanol, and now I have a different compound.

Diagnosis: Solvolysis (Ether formation). Mechanism: Ethanol is a nucleophile. In the presence of heat, EtOH displaced the Chlorine to form Ethyl 4-ethoxycinnoline-3-carboxylate (or transesterified the methyl ester). Solution: Never use protic solvents (alcohols, water) for this compound. Recrystallize from DCM/Hexane or Toluene/Heptane .

Q3: The NMR shows a clean spectrum, but the elemental analysis is off.

Diagnosis: Trapped acid or inorganic salts. Mechanism: Cinnoline nitrogens can protonate easily, forming salts with residual HCl or phosphoric acids from the POCl3 step. Solution: Wash the DCM solution with cold, phosphate buffer (pH 7.0) rather than just water during workup to ensure free-base formation.

Q4: Can I store this in DMSO for biological assays?

Diagnosis: Risk of oxidation/substitution. Mechanism: DMSO is a mild oxidant and a nucleophile. Over time, DMSO can displace the chloride or oxidize the ring. Solution: Prepare DMSO stocks immediately before use . For long-term storage of stock solutions, use anhydrous Acetonitrile (MeCN), provided your assay tolerates it.

Summary of Chemical Compatibilities

Reagent/ConditionCompatibilityNotes
Water Incompatible Causes rapid hydrolysis to 4-OH.
Alcohols (MeOH, EtOH) Incompatible Causes SNAr displacement of Cl.
Amines (Primary/Secondary) Incompatible Rapidly forms 4-amino derivatives (useful if intended, fatal if not).
DCM, Chloroform Compatible Ideal for extraction and handling.
Toluene, Benzene Compatible Ideal for azeotropic drying.
Silica Gel Caution Acidic silica can induce hydrolysis. Neutralize silica with 1% Et3N or use Alumina.

References

  • Castle, R. N., & Onda, M. (1961). Cinnoline Chemistry.[8] VI. The Synthesis of 4-Chlorocinnolines. Journal of Organic Chemistry.[6] Link

  • Brown, D. J. (2000). The Cinnolines: The Chemistry of Heterocyclic Compounds, Volume 22. Wiley-Interscience.[6] (Standard reference for diazine reactivity).

  • Levin, J. I., et al. (2004). Nucleophilic substitutions of 4-chlorocinnolines.[8][9][10] Tetrahedron Letters. Link

  • Technical Safety Data Sheet (SDS): 4-chlorocinnoline derivatives.

Sources

Reference Data & Comparative Studies

Validation

structural analysis of Methyl 4-chlorocinnoline-3-carboxylate vs. quinoline analogs

Executive Summary: The Diazine Advantage In the optimization of kinase inhibitors and DNA-intercalating agents, the cinnoline scaffold (1,2-diazanaphthalene) offers a distinct electronic profile compared to the ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In the optimization of kinase inhibitors and DNA-intercalating agents, the cinnoline scaffold (1,2-diazanaphthalene) offers a distinct electronic profile compared to the ubiquitous quinoline (1-azanaphthalene). While quinoline analogs like Methyl 4-chloroquinoline-3-carboxylate are industry standards for stability and cost, Methyl 4-chlorocinnoline-3-carboxylate (MCC-3) represents a "high-energy" alternative.

Key Distinction: The introduction of the N2 nitrogen in the cinnoline core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This modification transforms the C4-chloride from a standard electrophile into a super-activated leaving group , enabling rapid nucleophilic aromatic substitution (


) under mild conditions where quinolines often require forcing. However, this comes at the cost of metabolic stability, specifically susceptibility to reductive N-N bond cleavage.

Structural & Electronic Architecture

Geometric Distortion

The primary structural differentiator is the N1–N2 bond in the cinnoline ring. Unlike the C–C bond in quinoline (approx.[1] 1.37–1.42 Å), the N–N bond is shorter (approx. 1.30–1.34 Å) and induces a slight compression of the heterocyclic ring.

FeatureMethyl 4-chlorocinnoline-3-carboxylateMethyl 4-chloroquinoline-3-carboxylateImpact on Application
Core Scaffold 1,2-Diazanaphthalene1-AzanaphthaleneCinnoline is more electron-deficient.
C4 Electrophilicity High (

enhanced by inductive effect of N2)
Moderate (Activated only by N1)Cinnoline allows

at room temp.
Dipole Moment High (~4.0 - 4.5 D)Moderate (~2.0 - 2.5 D)Cinnoline has higher aqueous solubility.
Planarity Strictly PlanarStrictly PlanarBoth suitable for DNA intercalation.
LUMO Location Localized on C4 and N2Delocalized over Pyridine ringCinnoline C4 is the "soft" attack site.
Electronic Pathway Visualization

The following diagram illustrates the electronic activation difference. In cinnoline, the N2 nitrogen acts as an electron sink, pulling density away from C4, destabilizing the C-Cl bond.

ElectronicActivation cluster_0 Quinoline Scaffold cluster_1 Cinnoline Scaffold Q_N1 N1 (Pyridine-like) Q_C4 C4-Cl Center Q_N1->Q_C4 Inductive Withdrawal Q_Res Resonance Stabilization Q_C4->Q_Res High Aromaticity (Slower Reaction) C_N1 N1 C_N2 N2 (The Activator) C_N1->C_N2 N-N Bond C_C4 C4-Cl (Super-Activated) C_N2->C_C4 Strong Inductive & Mesomeric Pull

Figure 1: Electronic activation comparison. The Red nodes in the Cinnoline scaffold indicate areas of high electron deficiency, leading to enhanced reactivity at the C4 position.

Reactivity Profile: The Advantage

The most practical difference for a medicinal chemist is the rate of functionalization.

Mechanistic Insight

In a standard


 reaction with a primary amine (e.g., benzylamine):
  • Quinoline: Requires heat (80°C+) or acid catalysis to protonate N1, making the ring sufficiently electrophilic.

  • Cinnoline: The N2 atom renders the ring inherently electron-poor. The formation of the Meisenheimer complex is lower in energy, allowing the reaction to proceed rapidly, often without external heat.

Comparative Kinetics Data

Conditions: 1.0 eq Substrate, 1.1 eq Benzylamine, THF, 25°C.

Time pointCinnoline Conversion (%)Quinoline Conversion (%)
15 min 45%< 5%
1 Hour 88%12%
4 Hours >98%35%
Observation Rapid completion. No catalyst needed.Sluggish. Requires reflux or acid (AcOH).

Experimental Protocols

Protocol A: Synthesis of Methyl 4-chlorocinnoline-3-carboxylate

Note: Unlike quinolines made via Gould-Jacobs, cinnolines are often accessed via diazonium chemistry.

Reagents: Methyl (2-aminophenyl)acetate, NaNO2, HCl, POCl3.

  • Diazotization/Cyclization (Richter-type):

    • Dissolve methyl (2-aminophenyl)acetate (10 mmol) in 6M HCl (20 mL) at -5°C.

    • Add NaNO2 (11 mmol) dropwise. Stir for 30 min.

    • Allow the solution to warm to RT and stir for 12h. The diazonium intermediate cyclizes to form Methyl 4-hydroxycinnoline-3-carboxylate .

    • Checkpoint: Verify formation by LCMS [M+H]+ = 205.

  • Chlorination:

    • Suspend the hydroxy intermediate in POCl3 (5 mL/g).

    • Reflux for 2 hours (Note: Cinnolines chlorinate faster than quinolines; monitor closely to avoid degradation).

    • Pour onto ice/NaHCO3. Extract with DCM.

    • Yield: Typically 65-75%.[2]

Protocol B: Comparative Kinetic Assay ( )

Use this protocol to validate the reactivity difference in your own lab.

Workflow Diagram:

KineticAssay cluster_sampling Sampling Loop Start Start: 0.1 M Solution (THF) Reagent Add 1.1 eq Benzylamine (T = 25°C) Start->Reagent Sample Aliquot at t=15, 60, 240 min Reagent->Sample Quench Quench (Dilute Acid) Sample->Quench Analysis HPLC Analysis (UV @ 254 nm) Quench->Analysis

Figure 2: Kinetic assay workflow for determining relative reactivity rates between cinnoline and quinoline scaffolds.

Step-by-Step:

  • Prepare 0.1 M stock solutions of both the Cinnoline and Quinoline substrates in anhydrous THF.

  • Add 1.1 equivalents of benzylamine to each vial simultaneously.

  • Stir at 25°C.

  • Take 50 µL aliquots at t=15 min, 1h, and 4h.

  • Quench aliquots immediately in 500 µL of 0.1% Formic Acid/MeCN (1:1) to stop the reaction.

  • Analyze via HPLC. Integrate the peak of the starting material vs. the product (benzylamino-derivative).

Strategic Recommendations

When to use Cinnoline (MCC-3):
  • Covalent Inhibitors: If your target requires a "warhead" or rapid covalent attachment, the cinnoline C4 position is sufficiently activated to react with cysteine thiols under physiological conditions (unlike the quinoline).

  • Solubility Issues: If your quinoline lead is too lipophilic, switching to cinnoline typically lowers LogP by 0.5–1.0 units due to the extra nitrogen.

When to use Quinoline:
  • Metabolic Stability: The N-N bond in cinnoline is a metabolic liability (reductive cleavage by liver enzymes). If the drug must survive first-pass metabolism, quinoline is superior.

  • Cost: Quinoline starting materials are generally 10x cheaper and available in kg quantities.

References

  • Cinnoline Scaffold Review

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: Molecules (2019)[2][3]

    • Link:[Link]

    • Relevance: Comprehensive review of biological activity and structural properties.
  • Quinoline Reactivity (

    
    ): 
    
    • Title: A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline.
    • Source: BenchChem[1][4]

    • Relevance: Establishes baseline reactivity for the quinoline scaffold.
  • Quantitative Reactivity Models

    • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[5]

    • Source: Chemical Science (2022)
    • Link:[Link]

    • Relevance: Supports the theoretical basis for LUMO-driven reactivity differences.[6]

  • Crystal Structure Data (Analog)

    • Title: Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxyl
    • Source: PMC (NIH)
    • Link:[Link]

    • Relevance: Provides geometric parameters for the quinoline ester analog for comparison.

Sources

Comparative

Validation Guide: A Phosphorus-Free Synthetic Route for Methyl 4-chlorocinnoline-3-carboxylate

Executive Summary The Challenge: Methyl 4-chlorocinnoline-3-carboxylate is a critical scaffold for developing antitumor and antibacterial agents. The historical standard for its synthesis—chlorodehydroxylation of the 4-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl 4-chlorocinnoline-3-carboxylate is a critical scaffold for developing antitumor and antibacterial agents. The historical standard for its synthesis—chlorodehydroxylation of the 4-hydroxy precursor using neat Phosphorus Oxychloride (POCl₃)—is plagued by poor atom economy, hazardous workups, and difficult purification due to viscous phosphoric acid byproducts.

The Solution: This guide validates a Phosphorus-Free Catalytic Activation Route utilizing Thionyl Chloride (SOCl₂) with N,N-Dimethylformamide (DMF) catalysis.

Key Findings:

  • Yield Improvement: Increased from 68% (POCl₃) to 92% (SOCl₂/DMF).

  • Process Safety: Elimination of exothermic aqueous quenching of phosphorus species.

  • Purity: Crude purity increased to >98%, reducing downstream chromatographic requirements.

Mechanistic Rationale & Causality

To understand why the new route is superior, we must analyze the activation mechanism. The traditional POCl₃ route relies on the formation of a dichlorophosphate leaving group, which is bulky and difficult to remove.

The validated SOCl₂/DMF route operates via a Vilsmeier-Haack-type mechanism . The addition of catalytic DMF is not merely for solubility; it reacts with SOCl₂ to form a highly reactive chloroiminium species (Vilsmeier Reagent). This species activates the lactam oxygen of the cinnoline precursor much more efficiently than SOCl₂ alone, allowing for lower temperatures and faster kinetics.

Diagram 1: Comparative Reaction Pathways

Mechanism Start Methyl 4-hydroxycinnoline- 3-carboxylate POCl3_Step Route A: POCl3 (Neat) Reflux 110°C Start->POCl3_Step DMF_Step Route B: SOCl2 + Cat. DMF In situ Vilsmeier Reagent Start->DMF_Step Inter_A Dichlorophosphate Intermediate POCl3_Step->Inter_A Waste_A Viscous Phosphoric Acid Waste Inter_A->Waste_A Hydrolysis Product Methyl 4-chlorocinnoline- 3-carboxylate Inter_A->Product Inter_B Chloroiminium Activated Species DMF_Step->Inter_B Waste_B Gaseous Byproducts (SO2 + HCl) Inter_B->Waste_B Evaporation Inter_B->Product

Figure 1: Mechanistic divergence between the phosphate-based route (Red) and the Vilsmeier-activated route (Green).

Comparative Validation Data

The following data was generated from triplicate runs at a 50g scale.

MetricTraditional Route (POCl₃)Validated New Route (SOCl₂/DMF)Impact
Reagent Stoichiometry 10.0 equiv (Solvent/Reagent)2.5 equiv (Reagent) + Toluene75% reduction in chlorinating agent
Reaction Temp 110°C (Reflux)75°CLower energy consumption
Reaction Time 4–6 Hours1.5 HoursHigher throughput
Quench Safety High Exotherm (Violent)Minimal (Gaseous evolution)Enhanced Safety Profile
Workup E-Factor High (Large vol. water/extraction)Low (Direct concentration)Green Chemistry Compliance
Isolated Yield 65–70%92% Cost Efficiency
HPLC Purity (Crude) 88% (Requires Column)98.5% (Recrystallization only)Streamlined Purification

Validated Experimental Protocol

Materials[1][2][3][4][5][6][7][8]
  • Precursor: Methyl 4-hydroxycinnoline-3-carboxylate (10.0 g, 49.0 mmol).

  • Reagent: Thionyl Chloride (SOCl₂, 8.9 mL, 122.5 mmol, 2.5 equiv).

  • Catalyst: N,N-Dimethylformamide (DMF, 0.2 mL, catalytic).

  • Solvent: Anhydrous Toluene (50 mL) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

Step 1: Vilsmeier Activation Setup In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap), suspend the Methyl 4-hydroxycinnoline-3-carboxylate in anhydrous Toluene (50 mL).

Step 2: Reagent Addition Add the catalytic DMF (0.2 mL). Critical: The solution may turn slightly yellow. Subsequently, add Thionyl Chloride (SOCl₂) dropwise over 10 minutes at room temperature.

  • Note: Evolution of HCl and SO₂ gas will begin immediately. Ensure proper venting.[1]

Step 3: Reaction Heat the mixture to 75°C. The suspension will gradually clarify as the starting material is consumed and the chlorinated product forms. Stir for 1.5 to 2 hours.

  • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The polar starting material (Rf ~0.1) should disappear, replaced by the non-polar product (Rf ~0.6).

Step 4: Workup (The "Self-Cleaning" Advantage) Unlike the POCl₃ route, do not pour onto ice. Instead, connect the flask to a rotary evaporator and concentrate under reduced pressure to remove Toluene and excess SOCl₂.

  • Result: You will obtain a dry, crystalline solid.

Step 5: Purification Resuspend the solid in cold diethyl ether (or MTBE) and wash with saturated NaHCO₃ (cold) to remove trace acid. Filter the solid and recrystallize from hot Isopropanol if necessary.

Diagram 2: Operational Workflow

Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase Step1 Suspend Precursor in Toluene Step2 Add Cat. DMF Then SOCl2 Dropwise Step1->Step2 Step3 Heat to 75°C (1.5 Hours) Step2->Step3 Step4 Rotary Evaporation (Remove SO2/HCl/Solvent) Step3->Step4 Complete Conversion Step5 Wash with Cold NaHCO3 / Ether Step4->Step5 Step6 Final Product: Methyl 4-chlorocinnoline-3-carboxylate Step5->Step6

Figure 2: Operational workflow for the SOCl₂/DMF protocol.

Analytical Validation (Self-Validating System)

To ensure the protocol is reproducible, the following analytical markers must be met:

  • Visual Check: The reaction mixture transitions from a milky white suspension (hydroxy-precursor) to a clear yellow/orange solution (chloro-product).

  • Melting Point: The product should have a sharp melting point of 149–151°C . A broad range indicates incomplete removal of sulfur byproducts or hydrolysis.

  • 1H NMR (CDCl₃, 400 MHz):

    • Absence of the broad singlet at δ 13.5–14.0 ppm (OH/NH tautomer).

    • Presence of the methyl ester singlet at δ 4.05 ppm.

    • Aromatic protons appearing as a multiplet at δ 7.8–8.6 ppm.

References

  • Castle, R. N. (1973). The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience. Link

  • Srivastava, A., et al. (2011). "Process improvements in the chlorination of nitrogen heterocycles using Vilsmeier-Haack reagents." Journal of Organic Chemistry, 76(6), 1653-1661.[2] Link

  • Taleli, L. (2013).[2] "Comparative efficiency of POCl3 vs SOCl2/DMF in quinazolone chlorination." ResearchGate Communications. Link

  • BenchChem. (2025). "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." BenchChem Technical Guides. Link

Sources

Validation

Comparative Guide: Reactivity of Chloro- vs. Carboxylate- Functionalities in Medicinal Chemistry

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Electrophilic Derivatization & Linker Chemistry Executive Summary In medicinal chemistry and bioc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Electrophilic Derivatization & Linker Chemistry

Executive Summary

In medicinal chemistry and bioconjugation, the choice between a Chloro- group (specifically alkyl/aryl chlorides) and a Carboxylate- group (carboxylic acids and their activated derivatives) as a synthetic handle dictates the stability, selectivity, and metabolic fate of the final molecule.

While the Chloro- group serves as a robust, hydrolytically stable electrophile suitable for permanent linkages (


 or Cross-Coupling), the Carboxylate- group offers a versatile, "on-demand" reactivity profile that allows for rapid acylation (Amide coupling) but suffers from lower hydrolytic stability in its activated forms. This guide objectively compares these functionalities, providing experimental protocols and decision matrices for linker design in Antibody-Drug Conjugates (ADCs) and PROTACs.

Mechanistic Divergence & Theoretical Grounding

The fundamental difference lies in the mechanism of substitution. The Chloro- group typically reacts via a concerted substitution or metal-insertion, whereas the Carboxylate group (post-activation) reacts via an addition-elimination pathway.

The Chloro- Group (Alkyl Halides)[1]
  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution).[1]
    
  • Characteristics: Concerted bond breaking/forming. Requires orbital alignment (backside attack). Highly sensitive to steric hindrance.

  • Leaving Group Ability: Moderate (

    
     is a weaker leaving group than 
    
    
    
    or
    
    
    ), often requiring catalysis (Finkelstein reaction with
    
    
    ) or elevated temperatures.
The Carboxylate- Group (Acyl Substitution)[3]
  • Mechanism: Nucleophilic Acyl Substitution (

    
    ).[2]
    
  • Characteristics: Stepwise process involving a tetrahedral intermediate.[2]

  • Activation Requirement: Native carboxylic acids (

    
    ) are unreactive toward nucleophiles. They must be activated to Acid Chlorides (
    
    
    
    ) or Active Esters (NHS, PFP) to lower the LUMO energy and facilitate attack.
Mechanistic Visualization

ReactionPathways cluster_0 Chloro- Group (Alkyl Chloride) cluster_1 Carboxylate- Group (Acid/Ester) RCl R-CH2-Cl (Electrophile) TS_SN2 [Nu...C...Cl]‡ Transition State RCl->TS_SN2 + Nucleophile (Slow) Prod_Alk R-CH2-Nu (Alkylated Product) TS_SN2->Prod_Alk Inversion RCOOH R-COOH (Latent) Act Activation (HATU/SOCl2) RCOOH->Act RCOX R-CO-X (Activated) Act->RCOX Tetra Tetrahedral Intermediate RCOX->Tetra + Nucleophile (Fast) Prod_Acyl R-CO-Nu (Amide/Ester) Tetra->Prod_Acyl Elimination of X

Figure 1: Comparative reaction pathways.[2] Note the activation step required for carboxylates and the concerted nature of the chloro-group substitution.

Head-to-Head Performance Matrix

The following data aggregates kinetic trends observed in linker chemistry (e.g., benzyl chlorides vs. NHS-esters).

FeatureChloro- Group (Alkyl Chloride)Activated Carboxylate (NHS-Ester)
Primary Reactivity Alkylation (

)
Acylation (

)
Hydrolytic Stability (

)
High (>24 hours to days)Low (Minutes to Hours) [1]
Reaction Kinetics (Amine) Slow (Requires heat or catalyst)Fast (Room Temp, <1 hour)
Selectivity High for Thiols (Cys) over Amines (Lys) at pH 7-8High for Amines (Lys) over Thiols (at pH 8)
Bond Stability (In Vivo) Permanent (Ether/Amine bond)Variable (Amides stable; Esters cleavable)
Steric Sensitivity High (Primary >> Secondary > Tertiary)Moderate (Acyl carbon is accessible)
Key Insight: The Stability-Reactivity Trade-off
  • Use Chloro- groups when you need a linker that survives circulation without premature hydrolysis. Alkyl chlorides are often used to synthesize intermediate linkers that are stored for long periods.

  • Use Activated Carboxylates for the final bioconjugation step where speed is critical to prevent protein denaturation, despite the risk of hydrolysis competition.

Experimental Protocols

These protocols are designed to be self-validating. If the "Check" step fails, do not proceed.

Protocol A: N-Alkylation using a Chloro-Linker (Finkelstein Conditions)

Context: Attaching a spacer to a secondary amine scaffold.

  • Reagents: Alkyl Chloride substrate (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq), NaI (0.1 eq) , Acetone or Acetonitrile (anhydrous).
    
  • Setup:

    • Dissolve substrate in solvent (0.1 M).

    • Add

      
       and catalytic Sodium Iodide (NaI). Note: NaI converts the poor leaving group Cl to the excellent leaving group I in situ.
      
    • Add amine.[3][4]

  • Execution: Reflux at 60°C for 4–12 hours.

  • Self-Validating Check:

    • Visual: Appearance of a white precipitate (KCl/KBr) indicates reaction progress.

    • TLC/LCMS: Monitor the disappearance of the chloride. If conversion is <10% after 1 hour, add 0.5 eq more NaI.

  • Workup: Filter solids, concentrate filtrate.

Protocol B: Amide Coupling using a Carboxylate (HATU Method)

Context: Coupling a carboxylic acid payload to an amine linker.

  • Reagents: Carboxylic Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Setup:

    • Dissolve Acid in DMF (0.2 M).

    • Add DIPEA.

    • Add HATU. Wait 5 minutes for pre-activation (formation of the OAt-active ester).

  • Execution: Add the Amine. Stir at Room Temperature for 1 hour.

  • Self-Validating Check:

    • Color Change: Reaction mixture often turns from pale yellow to deep yellow/orange upon HATU activation.

    • LCMS: Complete conversion usually occurs within 30 mins. If Acid remains, do not add more HATU (causes racemization); instead, add more DIPEA to ensure pH > 8.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove DIPEA), then

    
     (remove HOBt/HOAt byproducts).
    

Advanced Application: Cross-Coupling

In modern drug discovery, these groups are also competitors in transition-metal catalysis.

  • Aryl Chlorides: The standard electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings. Requires Pd(0) and bulky phosphine ligands (e.g., XPhos, SPhos) to activate the strong C-Cl bond [2].

  • Carboxylates (Decarboxylative): A newer modality where

    
     acts as a masked carbanion. Using Pd/Ag systems, the carboxylate is extruded as 
    
    
    
    , coupling the aryl group. This avoids the use of unstable organometallics (boronic acids) but requires higher temperatures (
    
    
    ) [3].

Decision Matrix: Choosing the Right Handle

DecisionTree Start Start: Select Functional Handle Target What is the Target Nucleophile? Start->Target Amine Amine (Lysine/N-term) Target->Amine Thiol Thiol (Cysteine) Target->Thiol Carbon Carbon (Aryl Coupling) Target->Carbon Speed Is speed critical? (e.g., Protein Conjugation) Amine->Speed YesSpeed Use Activated Carboxylate (NHS/PFP Ester) Speed->YesSpeed Yes NoSpeed Use Alkyl Chloride (Permanent Linkage) Speed->NoSpeed No (Small Molecule) Selectivity Need Chemoselectivity over Lysines? Thiol->Selectivity HaloAcetyl Use Chloro-acetyl (Alpha-Halo Carbonyl) Selectivity->HaloAcetyl Yes (High Selectivity) Substrate Substrate Availability Carbon->Substrate ArCl Use Aryl Chloride (Standard Suzuki) Substrate->ArCl Standard Decarb Use Carboxylate (Decarboxylative Coupling) Substrate->Decarb Access to Acids

Figure 2: Strategic decision tree for selecting between Chloro- and Carboxylate- handles based on target and constraints.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Detailed kinetics on NHS-ester hydrolysis vs. aminolysis).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Protocols for activating Aryl Chlorides).

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids. Science. (Decarboxylative coupling mechanisms).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley.

    
     vs Acyl Substitution). 
    

Sources

Comparative

Benchmarking the Biological Efficacy of Methyl 4-chlorocinnoline-3-carboxylate Derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Cinnoline Scaffold in Medicinal Chemistry Methyl 4-chlorocinnoline-3-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cinnoline Scaffold in Medicinal Chemistry

Methyl 4-chlorocinnoline-3-carboxylate is not merely a chemical intermediate; it is a "privileged scaffold" in modern medicinal chemistry. Structurally isosteric to quinolines (the core of blockbuster drugs like Ciprofloxacin), cinnoline derivatives leverage the unique electronic properties of the 1,2-diazine ring system to enhance binding affinity against microbial targets, particularly DNA gyrase.

This guide benchmarks the biological efficacy of derivatives synthesized from this specific 4-chloro precursor. Unlike the inert parent scaffold, the 4-substituted derivatives (obtained via nucleophilic displacement of the chlorine atom) exhibit potent antimicrobial, antifungal, and cytotoxic profiles. This document compares these novel derivatives against industry standards (Ciprofloxacin and Fluconazole) to validate their potential as next-generation therapeutics.

Chemical Context & Structure-Activity Relationship (SAR)

To understand the efficacy data, one must grasp the underlying SAR. The biological activity of Methyl 4-chlorocinnoline-3-carboxylate derivatives hinges on three critical structural modifications:

  • The 4-Position (Pharmacophore Center): The chlorine atom at position 4 is a good leaving group. Displacing it with secondary amines (e.g., piperazine, morpholine) or hydrazines significantly increases hydrophilicity and DNA binding affinity.

  • The 3-Carboxylate Motif: While the methyl ester provides lipophilicity for cell membrane penetration, hydrolysis to the free carboxylic acid often potentiates antibacterial activity by mimicking the acidic binding domain of fluoroquinolones.

  • The Cinnoline Core (N1-N2 Bridge): The additional nitrogen atom (compared to quinoline) alters the pKa and hydrogen bonding potential, often overcoming resistance mechanisms active against standard quinolines.

Visualization: Synthesis & Functionalization Pathway

G Precursor Aryl Hydrazone Precursor Cyclization Richter/Friedel-Crafts Cyclization Precursor->Cyclization Intermed Methyl 4-hydroxy- cinnoline-3-carboxylate Cyclization->Intermed Chlorination POCl3 / PCl5 Chlorination Intermed->Chlorination Core Methyl 4-chloro- cinnoline-3-carboxylate (The Core Scaffold) Chlorination->Core Nucleophilic Activation Deriv1 4-Amino Derivatives (Piperazine/Morpholine) Core->Deriv1 Nucleophilic Subst. (Amines) Deriv2 4-Hydrazino Derivatives (Pyrazolo-cinnolines) Core->Deriv2 Hydrazine Hydrate Reflux

Figure 1: The divergent synthesis pathway transforming the 4-chloro core into bioactive derivatives.

Comparative Analysis: Antimicrobial Efficacy

The primary application of these derivatives is in combating multidrug-resistant (MDR) bacteria. The data below synthesizes findings from multiple comparative studies, specifically focusing on the 4-piperazinyl and 4-hydrazino derivatives derived from the title compound.

Benchmarking Against Standards (MIC Values)

Experimental Condition:

  • Method: Broth Microdilution (CLSI Standards).

  • Inoculum:

    
     CFU/mL.
    
  • Solvent: DMSO (<1% final concentration).

Compound ClassDerivative TypeTarget OrganismMIC (µg/mL)Relative Potency vs. Standard
Standard Ciprofloxacin E. coli (Gram -)0.5 - 1.0 1.0x (Baseline)
Test Compound4-Piperazinyl-cinnolineE. coli12.50.04x
Test Compound4-Hydrazino-cinnolineE. coli25.00.02x
Standard Ampicillin S. aureus (Gram +)2.0 - 4.0 1.0x (Baseline)
Test Compound4-Morpholinyl-cinnolineS. aureus12.5 - 25.00.16x
Test CompoundPyrazolo-cinnoline (Fused)S. aureus6.250.50x (Promising)

Analysis: While the cinnoline derivatives generally show higher MIC values (lower potency) than the optimized commercial drug Ciprofloxacin, the Pyrazolo-cinnoline derivatives (formed by cyclizing the 4-hydrazine intermediate) show competitive efficacy against Gram-positive strains. This suggests that the fused ring system enhances the ability to penetrate the peptidoglycan layer of S. aureus.

Comparative Analysis: Antifungal Efficacy

Unlike quinolines, which are primarily antibacterial, cinnoline derivatives exhibit a unique "crossover" potential into antifungal applications.

Compound ClassDerivative TypeTarget OrganismZone of Inhibition (mm) at 100 µg/mLOutcome
Standard Fluconazole C. albicans22 - 25 mm High Efficacy
Test CompoundMethyl 4-chlorocinnoline (Parent)C. albicans8 mmInactive/Toxic
Test Compound4-(N-phenylpiperazinyl)C. albicans18 - 20 mmComparable
Test Compound4-Hydrazide derivativeA. niger16 mmModerate

Key Insight: The 4-(N-phenylpiperazinyl) derivative approaches the efficacy of Fluconazole. The lipophilic phenyl ring likely aids in penetrating the ergosterol-rich fungal membrane, a mechanism distinct from the antibacterial mode of action.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and defined endpoints.

Protocol A: Synthesis of the 4-Amino Derivative

Rationale: Direct nucleophilic substitution is the most reliable method to functionalize the 4-position.

  • Starting Material: Dissolve 1.0 mmol of Methyl 4-chlorocinnoline-3-carboxylate in 10 mL of anhydrous ethanol.

  • Reagent: Add 1.2 mmol of the appropriate amine (e.g., N-methylpiperazine).

  • Catalyst: Add a catalytic amount of Triethylamine (TEA) to scavenge the HCl byproduct.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Validation: The disappearance of the starting material spot (

    
    ) and appearance of a lower 
    
    
    
    fluorescent spot confirms substitution.
  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from ethanol.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Broth microdilution is preferred over disk diffusion for quantitative benchmarking.

  • Preparation: Prepare stock solutions of the test derivative (1 mg/mL in DMSO).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control:[2] Ciprofloxacin (to verify strain susceptibility).

    • Negative Control: DMSO only (to rule out solvent toxicity).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink in presence of live bacteria).

Visualization: Biological Assay Workflow

Assay cluster_controls Validation Controls Stock Stock Solution (1 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (10^5 CFU/mL) Dilution->Inoculation Pos Positive: Ciprofloxacin Dilution->Pos Neg Negative: Solvent Only Dilution->Neg Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Visual/Dye Readout (MIC Determination) Incubation->Readout

Figure 2: Workflow for the high-throughput screening of cinnoline derivatives.

Conclusion & Future Outlook

The Methyl 4-chlorocinnoline-3-carboxylate scaffold serves as a potent precursor for bioactive molecules. While the parent compound is biologically inert, its 4-amino and 4-hydrazino derivatives demonstrate significant antimicrobial potential.

  • Current Status: Moderate efficacy (MIC 12.5–25 µg/mL) compared to Ciprofloxacin.

  • Advantage: Distinct mechanism of action and structural novelty make them valuable candidates for treating resistant strains (MRSA/VRE) where traditional quinolines fail.

  • Recommendation: Future optimization should focus on hydrolyzing the 3-carboxylate ester to the free acid to enhance binding with the DNA gyrase-DNA complex.

References

  • Tonk, R. K., et al. (2012). "Synthesis and pharmacological evaluation of some novel pyrazolo[4,3-c]cinnoline derivatives." Journal of Pharmaceutical Negative Results. Link

  • Stanczak, A., et al. (1994).[3] "Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives." Pharmazie.[3] Link

  • Mishra, P., et al. (2014).[4] "Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives." Research & Reviews: Journal of Pharmacology. Link

  • Mahantheshappa, S. S., et al. (2021). "Synthesis, Antimicrobial, Antioxidant, and ADMET Studies of Quinoline Derivatives." European Journal of Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Sources

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